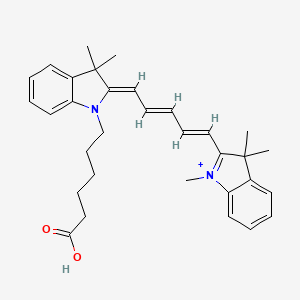

2-(5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium

Beschreibung

2-(5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium is a cyanine dye derivative characterized by:

- Extended conjugation: A pentadienyl chain linking two indolenine moieties, enabling strong absorption in the visible/near-infrared range.

- Functional groups: A 5-carboxypentyl substituent enhances water solubility and facilitates bioconjugation, while methyl groups on the indolenine rings improve photostability.

- Applications: Commonly used in bioimaging, optical sensors, and dye-sensitized solar cells due to tunable optical properties and chemical versatility .

Eigenschaften

Molekularformel |

C32H39N2O2+ |

|---|---|

Molekulargewicht |

483.7 g/mol |

IUPAC-Name |

6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid |

InChI |

InChI=1S/C32H38N2O2/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3/p+1 |

InChI-Schlüssel |

ADUITIIKCJOZSC-UHFFFAOYSA-O |

Isomerische SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

Formation of the Indole Derivative: This involves the reaction of an appropriate precursor with reagents such as dimethylformamide and phosphorus oxychloride to form the indole ring.

Attachment of the Carboxypentyl Group:

Formation of the Penta-1,3-dien-1-yl Chain: This involves the reaction of the intermediate compound with a suitable diene precursor under controlled conditions.

Final Assembly: The final step involves the cyclization and formation of the trimethylindolium core, which is achieved through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the desired compound with high purity.

Quality Control: The final product undergoes rigorous quality control tests, including NMR, HPLC, and LC-MS, to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Optical Properties

Key structural variations among cyanine dyes include chain length, substituents, and counterions. The table below summarizes critical differences:

*Estimated based on structural trends.

Key Findings :

- Chain Length : Shorter propenyl chains (e.g., CAS 14696-39-0) reduce conjugation, leading to hypsochromic shifts (lower λmax) compared to the target compound’s pentadienyl chain .

- Substituents: Carboxylation (5-carboxypentyl) improves aqueous solubility and enables covalent attachment to biomolecules, unlike non-carboxylated analogs . Benzo[e]indol derivatives exhibit bathochromic shifts (~750–800 nm) due to extended aromatic systems .

- Counterions : Iodide or bromide salts influence solubility and aggregation. For example, the ethyl-substituted analog (CAS 14696-39-0) uses iodide for charge balance, whereas the target compound may employ bromide for enhanced stability .

Solubility and Stability

- Carboxylated vs. Non-Carboxylated Analogs: The 5-carboxypentyl group in the target compound confers superior water solubility, critical for biological applications. Non-carboxylated derivatives (e.g., 1,3,3-trimethyl-2-pentadienylindolium) require organic solvents like methanol or DMSO .

- Thermal/Light Sensitivity : All cyanine dyes degrade under heat or prolonged light exposure. Safety protocols (e.g., storage at 2–8°C in darkness) are standard .

Biologische Aktivität

The compound 2-(5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium, commonly referred to as Compound 1 , is a complex organic molecule with potential biological activity. Its structure suggests a multifaceted interaction with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

Molecular Formula: C33H41N2O2+

Molar Mass: 497.7 g/mol

CAS Number: 365541-08-8

The compound features multiple functional groups that may contribute to its biological properties, including a carboxypentyl group and indole derivatives known for their diverse pharmacological effects.

Biological Activity Overview

Research indicates that Compound 1 exhibits various biological activities, particularly in the fields of neuropharmacology and anti-inflammatory responses. Below are key findings from recent studies:

Anticonvulsant Activity

A study highlighted the potential anticonvulsant properties of similar indole derivatives. The hybrid compounds demonstrated protective activity in several mouse models, such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. These findings suggest that indole-based compounds may modulate central nervous system pathways involved in seizure activity .

Antinociceptive Effects

Compounds with structural similarities to Compound 1 have shown significant antinociceptive effects in animal models. The mechanism appears to involve the inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors. This pathway is crucial for pain perception and modulation .

Study 1: Neuropharmacological Effects

In a controlled study involving various indole derivatives, researchers observed that compounds structurally related to Compound 1 exhibited dose-dependent anticonvulsant effects. For instance, one derivative showed an effective dose (ED50) of 23.7 mg/kg in the MES test, indicating strong anticonvulsant activity .

Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of indole derivatives. The results indicated that these compounds could significantly reduce inflammation markers in vivo. This suggests that Compound 1 may also have therapeutic potential in treating inflammatory diseases .

Data Table: Biological Activities of Indole Derivatives

Q & A

Q. What are the standard synthetic routes for preparing this indolium compound, and how can reaction conditions be optimized?

The synthesis of indole derivatives often involves condensation reactions and cyclization steps. For example, similar indolium compounds are synthesized using acid-catalyzed reactions (e.g., p-toluenesulfonic acid, p-TSA) under reflux conditions in ethanol or acetic acid . Key parameters include:

- Temperature : 80–100°C for reflux.

- Catalyst : p-TSA (0.1–0.2 equiv.) to accelerate cyclization.

- Solvent : Polar aprotic solvents (e.g., DMF) for intermediate steps, followed by ethanol for recrystallization .

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | p-TSA, ethanol, reflux | 65–75% | 90–95% |

| Purification | Recrystallization (DMF/acetic acid) | – | ≥98% |

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR confirm substituent positions and conjugation in the indolium backbone. For example, methyl groups at 3,3-positions show distinct singlet peaks at δ 1.2–1.5 ppm .

- X-ray crystallography : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) validate the planar structure of the indolium core .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at 372.30 (M) .

Q. How should researchers handle safety risks associated with this compound?

- Storage : Keep in a dry, cool environment (<25°C) away from ignition sources (P210) .

- Handling : Use PPE (gloves, goggles) and follow protocols for hygroscopic or light-sensitive compounds (P201, P202) .

Advanced Research Questions

Q. How do structural modifications (e.g., carboxypentyl chain length) affect photophysical properties?

The carboxypentyl group influences solubility and conjugation length. For instance:

Q. What computational strategies can predict this compound’s reactivity in novel reaction environments?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict charge distribution and reaction sites.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics .

Q. How can researchers resolve contradictions in reported purity data (e.g., 95% vs. 98%)?

- Analytical cross-validation : Combine HPLC (C18 column, acetonitrile/water gradient) with Karl Fischer titration to assess both chemical and moisture content .

- Batch comparison : Analyze multiple suppliers (e.g., BLD Pharmatech’s 95% vs. recrystallized 98% batches) to identify impurity profiles .

Methodological Challenges

Q. What experimental designs are optimal for studying this compound’s stability under varying pH conditions?

- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via UV-Vis (λmax shifts) and LC-MS .

- Kinetic modeling : Use first-order decay models to extrapolate shelf-life under standard lab conditions .

Q. How can researchers validate its biological activity while minimizing interference from synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.